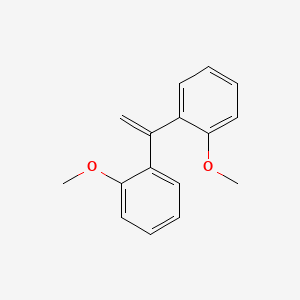
1,1-BIS(2-METHOXYPHENYL)ETHYLENE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-BIS(2-METHOXYPHENYL)ETHYLENE is an organic compound with the molecular formula C16H16O2. It is characterized by the presence of two methoxyphenyl groups attached to a central ethene moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-BIS(2-METHOXYPHENYL)ETHYLENE can be synthesized through several methods. One common approach involves the reaction of bis(4-methoxyphenyl)methanone with zinc powder and titanium tetrachloride in anhydrous tetrahydrofuran (THF) under reflux conditions . The reaction mixture is then quenched with aqueous hydrochloric acid and extracted with dichloromethane to obtain the desired product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,1-BIS(2-METHOXYPHENYL)ETHYLENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
1,1-BIS(2-METHOXYPHENYL)ETHYLENE has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 1,1-BIS(2-METHOXYPHENYL)ETHYLENE involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups activate the aromatic rings towards electrophilic attack. Additionally, its conjugated system allows for interactions with metal ions in coordination complexes, influencing their electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Diphenylethene
- 1,1-Bis(4-methoxyphenyl)ethene
- 1,1-Bis(4-chlorophenyl)ethene
- 1,1-Bis(4-methylphenyl)ethene
Uniqueness
1,1-BIS(2-METHOXYPHENYL)ETHYLENE is unique due to the presence of methoxy groups at the ortho positions of the phenyl rings. This structural feature enhances its reactivity and makes it a valuable compound in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C16H16O2 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
1-methoxy-2-[1-(2-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-12(13-8-4-6-10-15(13)17-2)14-9-5-7-11-16(14)18-3/h4-11H,1H2,2-3H3 |
InChI-Schlüssel |
IYPAGWBPGHFELL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=C)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















